3-methylpyridine-2-thiol

Catalog No.
S8064607
CAS No.
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methylpyridine-2-thiol

Product Name

3-methylpyridine-2-thiol

IUPAC Name

3-methylpyridine-2-thiol

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)

InChI Key

OXDOMAKPLZVHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)S

Isomeric SMILES

CC1=C(N=CC=C1)S

3-Methylpyridine-2-thiol is an organosulfur compound characterized by a pyridine ring substituted with a methyl group and a thiol group at the second position. Its chemical formula is C6H7NSC_6H_7NS, and it has a molecular weight of approximately 143.19 g/mol. The presence of the thiol group (SH-SH) makes this compound particularly reactive, allowing it to participate in various

  • Oxidation: The thiol group can be oxidized to form disulfides, which are significant in biological systems for stabilizing protein structures through disulfide bridges.
  • Thiol-Ene Reaction: This compound can participate in thiol-ene reactions, where it adds across double bonds of alkenes to form thioethers. This reaction is notable for its high yield and selectivity, making it useful in synthetic organic chemistry .
  • Alkylation: The nucleophilic nature of the thiol allows it to react with alkyl halides in SN2S_N2 reactions to form thioethers .

The biological activity of 3-methylpyridine-2-thiol has been explored in various studies. It exhibits moderate antibacterial properties and has been investigated for its potential antioxidant activities. The compound's ability to interact with metal ions suggests potential applications in biomedicine, particularly in the development of metal-based therapeutics . Additionally, its antioxidant capacity may provide protective effects against oxidative stress.

Several methods exist for synthesizing 3-methylpyridine-2-thiol:

  • From Pyridine Derivatives: Starting from 3-methylpyridine, the introduction of a thiol group can be achieved through nucleophilic substitution reactions using thiourea or other sulfur-containing reagents.
  • Hydrosulfide Addition: Another approach involves the reaction of 3-methylpyridine with hydrogen sulfide or sodium hydrosulfide under acidic conditions, facilitating the formation of the thiol .
  • Thiol-Ene Reaction: This compound can also be synthesized via thiol-ene reactions with appropriate alkenes, which allows for the introduction of the thiol group in a controlled manner .

3-Methylpyridine-2-thiol finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs, particularly in treating infections or oxidative stress-related conditions.
  • Agriculture: Its properties could be harnessed in developing agrochemicals that target specific pests or pathogens.
  • Material Science: The compound's reactivity allows it to be used in creating functional materials through polymerization processes.

Interaction studies involving 3-methylpyridine-2-thiol have focused on its complexation with metal ions. These studies reveal that the nitrogen atom in the pyridine ring can coordinate with metals, forming stable complexes that exhibit unique electronic properties. Such interactions are crucial for understanding how this compound might function as a ligand in various catalytic processes or as part of metal-based therapies .

Several compounds share structural similarities with 3-methylpyridine-2-thiol, including:

Compound NameStructure TypeUnique Features
Pyridine-2-thiolThiolLacks methyl substitution; simpler structure
2-MercaptopyridineThiolSimilar reactivity but different position of thiol
4-Methylpyridine-2-thiolThiolMethyl substitution at position four; alters reactivity
3-AminopyridineAmineLacks sulfur; different reactivity profile

Uniqueness

3-Methylpyridine-2-thiol is unique due to its specific position of substitution on the pyridine ring and the presence of both sulfur and nitrogen functionalities. This combination influences its reactivity and biological activity, differentiating it from other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.02992040 g/mol

Monoisotopic Mass

125.02992040 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-28-2023

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